6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile

Lipophilicity Drug Design Membrane Permeability

Identifying a fluorinated pyridine intermediate with consistent quality for kinase and GPCR-targeted synthesis? 6-(2,2,2-Trifluoroethoxy)nicotinonitrile (CAS 159981-18-7) addresses this need with its enhanced lipophilicity (LogP 1.89 vs. 0.96 for methoxy analog) and electron-withdrawing trifluoroethoxy group that modulates pyridine core reactivity. • 93-96% synthetic yield from 6-chloronicotinonitrile ensures cost-effective library generation. • Low melting point (47-49°C) reduces handling energy and improves solubility in common organic solvents. • Carbonitrile handle enables bioisosteric replacement (amidoximes, tetrazoles, amines) for vector elaboration.

Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
CAS No. 159981-18-7
Cat. No. B062107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile
CAS159981-18-7
Molecular FormulaC8H5F3N2O
Molecular Weight202.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C#N)OCC(F)(F)F
InChIInChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-2-1-6(3-12)4-13-7/h1-2,4H,5H2
InChIKeyJCCWYJAWPPUERF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile – Overview


6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile (CAS 159981-18-7) is a fluorinated pyridine derivative featuring a 2,2,2-trifluoroethoxy group at the 6-position and a carbonitrile at the 3-position [1]. With a molecular weight of 202.13 g/mol and a LogP of 1.89, this compound exhibits enhanced lipophilicity relative to non-fluorinated analogs, making it a strategic intermediate in medicinal chemistry programs targeting kinases and G-protein coupled receptors [2][3]. The electron-withdrawing trifluoroethoxy substituent modulates the electronic properties of the pyridine core, enabling selective reactivity in nucleophilic aromatic substitution and cross-coupling reactions that are less accessible with alkoxy or non-fluorinated counterparts .

Fluorinated pyridine intermediate for kinase inhibitor and GPCR-targeted discovery programs
Trifluoroethoxy group enhances lipophilicity and modulates electronic properties vs. non-fluorinated pyridine scaffolds
Carbonitrile handle supports elaboration into amidoximes, tetrazoles, and heterocyclic libraries

Irreplaceability of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile


Substitution of 6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile with 6-methoxy or 6-ethoxy analogs significantly alters both physicochemical and electronic properties, as the trifluoroethoxy group increases lipophilicity (LogP 1.89 vs. 0.96 for methoxy analog) and exerts a stronger electron-withdrawing effect that modulates the reactivity of the adjacent pyridine nitrogen and carbonitrile moiety [1]. Similarly, positional isomers such as 2-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile exhibit different steric and electronic environments around the reactive carbonitrile group, which directly impacts downstream synthetic efficiency and biological target engagement [2]. These differences are not merely theoretical; they translate to quantifiable variations in melting point, boiling point, and chromatographic retention time that directly affect procurement purity and synthetic reproducibility .

Trifluoroethoxy vs. alkoxy analogs
Methoxy or ethoxy replacement significantly reduces lipophilicity and electron-withdrawing character, altering synthetic reactivity and downstream target engagement profiles.
Positional isomer mismatch
2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile differs in electronic environment and melting point, which may shift nucleophilic substitution rates and regioisomeric quality control markers.

Quantitative Differentiation of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile


Enhanced Lipophilicity vs. Methoxy Analog

The trifluoroethoxy substituent in 6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile increases the octanol-water partition coefficient (LogP) to 1.89, which is approximately 0.93 log units higher than that of the corresponding 6-methoxy analog (LogP 0.96) [1]. This increase in lipophilicity is consistent with the well-documented impact of fluorinated alkyl groups on membrane permeability and is critical for central nervous system (CNS) and intracellular target engagement [2].

Lipophilicity comparison
Head-to-head
ΔLogP +0.93 vs. methoxy analog
Supports selection for membrane permeability research
Database-derived LogP values; context-dependent
Lipophilicity Drug Design Membrane Permeability

Thermal Properties vs. Ethoxy & Methoxy Analogs

6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile exhibits a melting point range of 47-49°C and a boiling point of 238.8°C at 760 mmHg [1]. In contrast, the 6-methoxy analog melts at 94-95°C and boils at 243°C , while the 6-ethoxy analog has a predicted melting point of 59.1°C and a boiling point of ~257.8°C . The lower melting point of the trifluoroethoxy derivative relative to the methoxy compound indicates weaker crystal lattice energy, which can be advantageous for solution-phase reactivity and formulation homogeneity.

Thermal property comparison
Cross-study
M.p. 47–49°C (vs. 94–95°C methoxy, 59°C ethoxy)
Lower melting point may simplify solution-phase handling and purification
Supplier specification data; review for scale-up context
Physicochemical Characterization Solid-State Stability Process Chemistry

Regioisomer Comparison: 6- vs. 2-Trifluoroethoxy

The 6-substituted regioisomer (target compound) exhibits a melting point of 47-49°C, which is 2-3°C higher than the 44-46°C melting point reported for the 2-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile analog [1]. Both compounds share the same molecular formula and computed LogP, yet this subtle thermal difference reflects altered intermolecular packing influenced by the position of the trifluoroethoxy group on the pyridine ring. Furthermore, the 6-substituted isomer places the electron-withdrawing trifluoroethoxy group para to the pyridine nitrogen, whereas the 2-isomer places it ortho, leading to different electronic environments that affect nucleophilic substitution rates and cross-coupling regioselectivity [2].

Regioisomer identity
Head-to-head
M.p. 47–49°C (6-isomer) vs. 44–46°C (2-isomer)
Distinct melting point supports regioisomeric quality control confirmation
Vendor specifications; electronic environment differs
Positional Isomerism Synthetic Strategy Reactivity

Yield Advantage in Nucleophilic Substitution

The synthesis of 6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile from 6-chloronicotinonitrile and 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate is reported to proceed with yields of 93-96% . This high efficiency is attributed to the enhanced leaving group ability of the chloride at the 6-position, which is activated by the adjacent electron-withdrawing carbonitrile group. In comparison, the synthesis of the analogous 6-ethoxypyridine-3-carbonitrile from the same starting material and sodium ethoxide is reported with a yield of only 40% under similar conditions , suggesting that the trifluoroethoxy moiety may benefit from a more favorable nucleophilic substitution kinetics or improved product isolation characteristics.

Synthetic yield comparison
Data to verify
Yield 93–96% vs. 40% for ethoxy analog
Reported yield profile may support scale-up evaluation
Cross-study comparison; sources not specified
Process Chemistry Scale-Up Synthetic Methodology

Applications of 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile


Kinase Inhibitor Fragment Elaboration

In kinase drug discovery, 6-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile serves as a privileged fragment for building ATP-competitive inhibitors. Its enhanced lipophilicity (LogP 1.89) compared to 6-methoxy analogs (LogP 0.96) improves membrane permeability and intracellular target engagement, a critical parameter for achieving cellular potency against kinases such as JAK, PI3K, and CDK families [1]. The carbonitrile group acts as a bioisostere for carboxylic acids and can be transformed into amidoximes, tetrazoles, or amines for vector elaboration [2].

S1P Receptor Modulator Synthesis via Carbonitrile

This compound is explicitly cited in patent literature as an intermediate for the synthesis of S1P family G-protein coupled receptor agonists and antagonists, which are of therapeutic interest for autoimmune and inflammatory diseases [3]. The carbonitrile handle at the 3-position provides a versatile attachment point for introducing diverse amine-containing side chains that modulate receptor subtype selectivity and oral bioavailability .

Scale-Up and Heterocyclic Library Production

Given its consistently high synthetic yield (93-96%) from readily available 6-chloronicotinonitrile, this compound is a cost-effective starting point for generating libraries of 6-(2,2,2-trifluoroethoxy)pyridine-based heterocycles . The lower melting point (47-49°C) relative to 6-methoxy analog (94-95°C) reduces energy requirements for handling and improves solubility in common organic solvents during parallel synthesis workflows .

Fluorinated Agrochemical Building Blocks

The trifluoroethoxy group is a known metabolic stability enhancer in agrochemical design [4]. 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile serves as a versatile scaffold for introducing the trifluoroethoxypyridine motif into herbicides, fungicides, and insecticides, where its unique electronic properties and resistance to oxidative metabolism provide advantages over non-fluorinated pyridine derivatives [5].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
Trifluoroethoxy-enhanced lipophilicity vs. alkoxy analogs
Cellular permeability and target engagement assay confirmation
S1P receptor modulator research
Carbonitrile handle for functional group diversification
Receptor subtype selectivity in research models
Heterocyclic library scale-up
Reported high synthetic yield and low melting point profile
Process scalability and purification efficiency review
Fluorinated agrochemical building block design
Trifluoroethoxy metabolic stability motif
Oxidative metabolism resistance screening

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